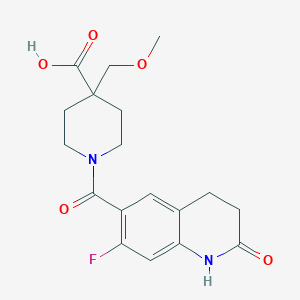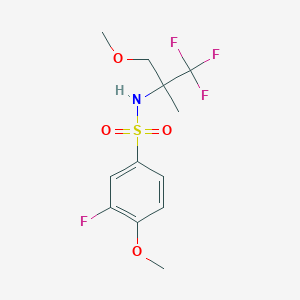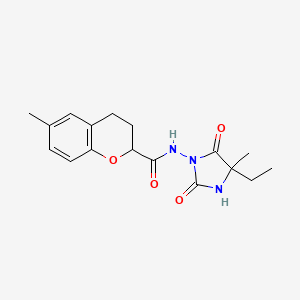![molecular formula C13H25N5O B6971852 2-[(1-tert-butyltriazol-4-yl)methylamino]-N,3-dimethylbutanamide](/img/structure/B6971852.png)
2-[(1-tert-butyltriazol-4-yl)methylamino]-N,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-tert-butyltriazol-4-yl)methylamino]-N,3-dimethylbutanamide is a next-generation, water-soluble ligand used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is known for its ability to dramatically accelerate reaction rates while suppressing cell cytotoxicity, making it highly desirable for bio-conjugation in diverse chemical biology experiments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-tert-butyltriazol-4-yl)methylamino]-N,3-dimethylbutanamide involves multiple steps, starting with the preparation of the triazole ring. The triazole ring is typically synthesized through a click chemistry reaction between an azide and an alkyne in the presence of a copper catalyst. The tert-butyl group is introduced to enhance the solubility and stability of the compound. The final step involves the coupling of the triazole ring with N,3-dimethylbutanamide under controlled conditions to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-tert-butyltriazol-4-yl)methylamino]-N,3-dimethylbutanamide primarily undergoes click chemistry reactions, specifically CuAAC. This reaction involves the formation of a triazole ring through the cycloaddition of an azide and an alkyne in the presence of a copper(I) catalyst .
Common Reagents and Conditions
Reagents: Azides, alkynes, copper(I) catalysts
Conditions: Mild temperatures, aqueous or organic solvents, and controlled pH levels
Major Products
The major product formed from these reactions is a triazole ring, which is a key component in various bio-conjugation and labeling applications .
Aplicaciones Científicas De Investigación
2-[(1-tert-butyltriazol-4-yl)methylamino]-N,3-dimethylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in CuAAC reactions to facilitate the synthesis of complex molecules.
Biology: Employed in bio-conjugation techniques for labeling biomolecules, enabling the study of cellular processes.
Medicine: Utilized in the development of diagnostic tools and targeted drug delivery systems.
Industry: Applied in the production of advanced materials and nanotechnology
Mecanismo De Acción
The compound exerts its effects by acting as a ligand in CuAAC reactions. It coordinates with copper(I) ions to form a stable complex, which then catalyzes the cycloaddition of azides and alkynes to form triazole rings. This reaction is highly efficient and biocompatible, making it suitable for use in living systems .
Comparación Con Compuestos Similares
Similar Compounds
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Tris(benzyltriazolylmethyl)amine (TBTA)
- Bis(tert-butyltriazolylmethyl)amine (BTTES)
Uniqueness
Compared to similar compounds, 2-[(1-tert-butyltriazol-4-yl)methylamino]-N,3-dimethylbutanamide offers higher catalytic efficiency and lower cytotoxicity. Its water solubility and fast reaction kinetics make it particularly advantageous for bio-conjugation applications .
Propiedades
IUPAC Name |
2-[(1-tert-butyltriazol-4-yl)methylamino]-N,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N5O/c1-9(2)11(12(19)14-6)15-7-10-8-18(17-16-10)13(3,4)5/h8-9,11,15H,7H2,1-6H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDFPVWNJIGSFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC)NCC1=CN(N=N1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(2,6-dimethylpyridin-3-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B6971778.png)
![2-[2-Chloro-4-[(1-methyl-3-propan-2-ylpyrazol-4-yl)sulfamoyl]phenoxy]acetic acid](/img/structure/B6971779.png)

![(2R,4R)-N-[[1-(2,2-dimethylmorpholin-4-yl)cyclohexyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B6971789.png)

![2-[4-[[(2-Methylpyridin-3-yl)methylamino]methyl]phenyl]propan-2-ol](/img/structure/B6971799.png)

![1-(4-Acetylpiperazin-1-yl)-2-[4-(oxolan-3-yl)phenoxy]propan-1-one](/img/structure/B6971806.png)
![N-[4-[1-[(5-chloropyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide](/img/structure/B6971814.png)
![N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B6971826.png)
![N-(4-bromophenyl)-4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B6971839.png)
![N-(4-ethoxyphenyl)-3-[3-(2-methoxyethoxy)azetidine-1-carbonyl]-4-methylbenzenesulfonamide](/img/structure/B6971840.png)
![N-(4-fluorophenyl)-3-[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carbonyl]benzenesulfonamide](/img/structure/B6971846.png)
